![molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphino)methyl]pyridine CAS No. 60398-55-2](/img/structure/B1602218.png)
2-[Bis(diphenylphosphino)methyl]pyridine
Overview
Description
2-[Bis(diphenylphosphino)methyl]pyridine is a useful research compound. Its molecular formula is C30H25NP2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phosphine ligands like this compound are known to bind to transition metals, forming stable complexes .
Mode of Action
2-[Bis(diphenylphosphanyl)methyl]pyridine, as a phosphine ligand, can form coordination complexes with transition metals . The phosphorus atoms in the compound provide electron pairs for bonding with the metal atom, resulting in a stable complex .
Biochemical Pathways
The formed complexes can be involved in various catalytic reactions, impacting multiple biochemical pathways .
Result of Action
The compound’s ability to form stable complexes with transition metals can influence various catalytic reactions at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[Bis(diphenylphosphanyl)methyl]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s interaction with its targets and its efficacy can also be influenced by factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-[Bis(diphenylphosphanyl)methyl]pyridine vary with different dosages in animal models .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
2-[Bis(diphenylphosphino)methyl]pyridine, commonly referred to as L3, is a bidentate ligand that has garnered attention in various fields of chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in coordination chemistry and catalysis, as well as its emerging role in biological systems.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with two diphenylphosphino groups. This configuration allows for significant interactions with metal ions, enhancing its utility in forming metal complexes. The ligand's ability to coordinate with transition metals has implications not only for catalysis but also for biological activity.
Table 1: Structural Characteristics of L3
Property | Value |
---|---|
Molecular Formula | C21H22N2P2 |
Molecular Weight | 366.39 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds containing the pyridine nucleus, including L3, exhibit notable antimicrobial activities. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, including both Gram-positive and Gram-negative species. In particular, derivatives similar to L3 have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antiviral Activity
In the context of antiviral research, pyridine derivatives have shown promise against viruses such as SARS-CoV-2. The unique structure of L3 may facilitate interactions with viral proteins, potentially inhibiting viral replication. The presence of phosphine groups enhances the ligand's ability to engage in complexation with metal ions that could be critical in developing antiviral therapies .
Case Study: Coordination Complexes
Recent studies have explored the synthesis of metal complexes using L3 as a ligand. For instance, copper iodide complexes formed with L3 exhibited photoluminescent properties and demonstrated potential biological applications due to their stability and reactivity . The biological implications of these complexes are significant, especially regarding their use in drug development.
Table 2: Biological Activity Summary of L3 Derivatives
Activity Type | Target Organisms/Viruses | MIC (μg/mL) | Reference |
---|---|---|---|
Antibacterial | S. aureus, E. coli | 6.25 - 12.5 | |
Antiviral | SARS-CoV-2 | Not specified | |
Photoluminescent | Copper complexes | N/A |
The biological activity of L3 can be attributed to its ability to form stable complexes with metal ions, which can alter the biological pathways within microbial cells or viruses. For example, coordination with metals may disrupt essential enzymatic functions or interfere with cellular processes critical for survival and replication.
Molecular Docking Studies
Molecular docking studies suggest that L3 may interact with specific proteins involved in microbial resistance mechanisms or viral entry processes. Such interactions can lead to enhanced therapeutic efficacy by targeting multiple pathways simultaneously .
Properties
IUPAC Name |
[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQTXVSGUZHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572390 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-55-2 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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